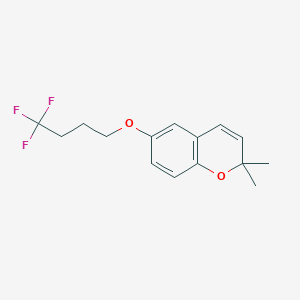

2,2-Dimethyl-6-(4,4,4-trifluorobutoxy)-2H-chromene

CAS No.: 223749-70-0

Cat. No.: VC8167105

Molecular Formula: C15H17F3O2

Molecular Weight: 286.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 223749-70-0 |

|---|---|

| Molecular Formula | C15H17F3O2 |

| Molecular Weight | 286.29 g/mol |

| IUPAC Name | 2,2-dimethyl-6-(4,4,4-trifluorobutoxy)chromene |

| Standard InChI | InChI=1S/C15H17F3O2/c1-14(2)8-6-11-10-12(4-5-13(11)20-14)19-9-3-7-15(16,17)18/h4-6,8,10H,3,7,9H2,1-2H3 |

| Standard InChI Key | IAELHYITLRGWSB-UHFFFAOYSA-N |

| SMILES | CC1(C=CC2=C(O1)C=CC(=C2)OCCCC(F)(F)F)C |

| Canonical SMILES | CC1(C=CC2=C(O1)C=CC(=C2)OCCCC(F)(F)F)C |

Introduction

Chemical and Physical Properties

Structural Characteristics

2,2-Dimethyl-6-(4,4,4-trifluorobutoxy)-2H-chromene features a chromene backbone substituted with a trifluorobutoxy group at the 6-position and two methyl groups at the 2-position. The trifluorobutoxy chain introduces steric bulk and electron-withdrawing properties, influencing reactivity and biological interactions . X-ray crystallography data for analogous chromenes reveal planar benzene rings and twisted pyran conformations, which may enhance binding to hydrophobic enzyme pockets .

Physicochemical Data

Key physical properties include:

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | >230°F (predicted) | |

| Solubility | Soluble in acetone, DMSO, DCM | |

| LogP (Partition Coefficient) | 4.59 | |

| TPSA (Topological Surface Area) | 18.46 Ų |

The compound’s high lipophilicity (LogP = 4.59) suggests favorable membrane permeability, a critical factor in drug design . Its solubility in polar aprotic solvents like DMSO aligns with typical chromene derivatives, facilitating in vitro assays .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2,2-dimethyl-6-(4,4,4-trifluorobutoxy)-2H-chromene involves multi-step protocols, often starting from resorcinol or substituted phenols. A representative method includes:

-

Alkylation: Reaction of 2,2-dimethyl-6-hydroxy-2H-chromene with 4,4,4-trifluorobutyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

-

Purification: Column chromatography using silica gel and ethyl acetate/hexane mixtures .

Alternative approaches leverage catalytic methods, such as copper(II)-mediated cyclization of alkynols with salicylaldehyde derivatives, though yields for fluorinated analogs remain moderate (45–65%) .

Optimization Challenges

The trifluorobutoxy group’s electron-withdrawing nature complicates nucleophilic substitutions, necessitating elevated temperatures (80–100°C) and prolonged reaction times . Recent advances in flow chemistry have improved scalability, reducing side products like dehalogenated byproducts .

Pharmacological Applications

P2Y6 Receptor Antagonism

2,2-Dimethyl-6-(4,4,4-trifluorobutoxy)-2H-chromene exhibits moderate antagonism against the P2Y6 receptor (IC₅₀ ≈ 3–5 μM), a Gq-protein-coupled receptor implicated in neuroinflammation and cancer . Structural analogs with bulkier 6-substituents (e.g., trialkylsilyl-ethynyl groups) show enhanced potency, suggesting the trifluorobutoxy moiety may serve as a starting point for further optimization .

Future Perspectives

Drug Development Opportunities

The compound’s modular structure permits derivatization at the 6-position, enabling combinatorial libraries for high-throughput screening. Priority areas include:

-

Oncology: Hybridization with sulfonamide moieties to enhance EGFR inhibition .

-

Neurology: Targeting P2Y6 receptors in neurodegenerative diseases .

Environmental and Regulatory Considerations

Despite its promise, the trifluorobutoxy group’s environmental persistence warrants ecotoxicological studies. Regulatory approval will require ADMET profiling, particularly assessing metabolic stability in cytochrome P450 assays .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume